Cefathiamidine
概要
説明
Cefathiamidine is a cephalosporin antibacterial drug indicated for the treatment of various infections due to susceptible bacteria . It is used to treat pharyngitis/tonsillitis, acute bacterial otitis media, acute bacterial maxillary sinusitis, acute bacterial exacerbations of chronic bronchitis, uncomplicated skin and skin-structure infections, uncomplicated urinary tract infections, uncomplicated gonorrhea, and early Lyme disease .
Synthesis Analysis
The synthesis of Cefathiamidine involves two steps . The first step involves preparing cefathiamidine acid through the reaction between 7-ACA and bromoacetyl bromide . The second step involves reacting N, N-diisopropyl thiourea with ethyl chloroacetate, further carrying out acylation reaction by using thionyl chloride, and then reacting with silanized 7-ACA to generate cefathiamidine .Molecular Structure Analysis
The molecular formula of Cefathiamidine is C19H28N4O6S2 . Its molecular weight is 472.58 . The structure of Cefathiamidine can be found in various databases such as ChemSpider .Chemical Reactions Analysis
Cefathiamidine has shown good antimicrobial activities against both Gram-negative and Gram-positive bacteria . It is highly effective for in vitro killing enterococci .Physical And Chemical Properties Analysis
Cefathiamidine has a molecular weight of 472.58 and a molecular formula of C19H28N4O6S2 . It is stored at -20°C as a powder for up to 3 years, and in solvent at -80°C for up to 1 year .科学的研究の応用
Treatment of Bacterial Infections
Cefathiamidine, a first-generation cephalosporin, is approved by the China Food and Drug Administration for the treatment of adults and children with infections due to susceptible bacteria . It is one of the most commonly used cephalosporins in Chinese pharmacoepidemiology studies .
Pediatric Hematologic Infections
Cefathiamidine has been used in the treatment of hematologic infections in children . A population pharmacokinetics study was conducted to optimize the dosing of cefathiamidine in children with hematologic infections .
Empirical Antimicrobial Therapy in Children with Augmented Renal Clearance (ARC)
Cefathiamidine is frequently used as empirical antimicrobial therapy in children with ARC . However, pharmacokinetic studies in infants were lacking, so a population pharmacokinetic study was conducted to determine optimal dosing regimens of cefathiamidine .
Treatment against Haemophilus Influenzae Infections
A dosing regimen of 100 mg/kg/day cefathiamidine q6h should be used in clinical practice against H. influenza infections .
Treatment in Infants with ARC
A population pharmacokinetics study was conducted in 20 infants (age range, 0.35–1.86 years) with ARC . The study aimed to determine optimal dosing regimens of cefathiamidine .
Dosing Optimization
Population pharmacokinetics and dosing optimization of cefathiamidine have been studied in children with hematologic infection . The study aimed to evaluate the population pharmacokinetics of cefathiamidine in children and to define the appropriate dose in order to optimize cefathiamidine treatment .
作用機序
Target of Action
Cefathiamidine, a first-generation cephalosporin, primarily targets the penicillin-binding proteins (PBPs) in bacteria . PBPs are essential for the synthesis of the bacterial cell wall, playing a crucial role in maintaining the shape and structural integrity of the bacterial cell .
Mode of Action
Cefathiamidine acts as an inhibitor of PBPs . By binding to these proteins, it interferes with the final step of peptidoglycan synthesis in bacterial cell walls. This inhibition leads to cell wall instability, eventually causing cell lysis and death .
Pharmacokinetics
Cefathiamidine’s pharmacokinetics have been studied in infants with augmented renal clearance (ARC). The data from these studies were best fitted with a one-compartment model. Allometrically scaled weight and age were identified as significant covariates influencing cefathiamidine pharmacokinetics . The median values of estimated clearance and the volume of distribution were 0.22 L/h/kg and 0.34 L/kg, respectively . These findings suggest that dosing adjustments may be necessary in pediatric patients with ARC to ensure optimal therapeutic outcomes .
Result of Action
The primary result of cefathiamidine’s action is the death of susceptible bacteria. By inhibiting the synthesis of the bacterial cell wall, cefathiamidine causes the bacterial cells to become unstable and eventually lyse. This antibacterial effect makes cefathiamidine effective in treating various bacterial infections .
Action Environment
The efficacy and stability of cefathiamidine can be influenced by various environmental factors. For instance, in the case of ARC in pediatric patients, the increased renal clearance can lead to subtherapeutic antibiotic concentrations, potentially leading to worse clinical outcomes . Therefore, understanding the patient’s physiological state and adjusting the dosing regimen accordingly is crucial for the effective use of cefathiamidine .
Safety and Hazards
将来の方向性
Future studies should focus on the MIC distribution for Cefathiamidine with respect to strains . Also, there is a need for population pharmacokinetics studies in children with hematologic disease . To reach the target 70% fT>MIC, a dose of 100 mg/kg/day Cefathiamidine q6h is required for effective treatment against Haemophilus influenzae .
特性
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-[[2-[N,N'-di(propan-2-yl)carbamimidoyl]sulfanylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O6S2/c1-9(2)20-19(21-10(3)4)31-8-13(25)22-14-16(26)23-15(18(27)28)12(6-29-11(5)24)7-30-17(14)23/h9-10,14,17H,6-8H2,1-5H3,(H,20,21)(H,22,25)(H,27,28)/t14-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXACOFERDBGGQ-RHSMWYFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=NC(C)C)SCC(=O)NC1C2N(C1=O)C(=C(CS2)COC(=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=NC(C)C)SCC(=O)N[C@H]1[C@@H]2N(C1=O)C(=C(CS2)COC(=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cefathiamidine | |
CAS RN |
33075-00-2 | |
Record name | Cefathiamidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33075-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefathiamidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033075002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CEFATHIAMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M7CAS5T8L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Cefathiamidine?
A1: Cefathiamidine, like other beta-lactam antibiotics, exerts its antibacterial activity by inhibiting bacterial cell wall synthesis. [, ] It binds to penicillin-binding proteins (PBPs), enzymes crucial for peptidoglycan cross-linking, leading to bacterial cell lysis and death.
Q2: Which bacterial species are generally susceptible to Cefathiamidine?
A2: Cefathiamidine exhibits activity against a range of Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis. [, , , , ]
Q3: Has Cefathiamidine demonstrated efficacy in treating specific infections?
A3: Studies have investigated the use of Cefathiamidine in treating various infections, including lower respiratory tract infections in children, [] acute bacterial sinusitis, [] hemopathy-associated infections, [] and acute infectious diarrhea in children. []
Q4: Are there studies comparing Cefathiamidine's efficacy with other antibiotics?
A4: Yes, researchers have compared the efficacy of Cefathiamidine to other antibiotics like Cefazolin, Cefuroxime, and Ceftazidime in treating infections such as pneumonia in children and gynecological infections. [, , ]
Q5: What are the key pharmacokinetic parameters of Cefathiamidine in different populations?
A5: Studies have investigated the pharmacokinetics of Cefathiamidine in dogs [] and children, including those with hematologic infections and augmented renal clearance. [, , ] These studies provide insights into parameters like elimination half-life, volume of distribution, and clearance.
Q6: Have any studies explored dosage optimization for Cefathiamidine in specific populations?
A6: Yes, research suggests that the currently used dosage regimens might need adjustments to achieve optimal therapeutic concentrations in children, especially those with augmented renal clearance. [, , ]
Q7: Does Cefathiamidine exhibit synergistic effects when combined with other antimicrobial agents?
A7: Research indicates that Cefathiamidine exhibits synergistic or additive effects when combined with various antibiotics, including fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin, Gatifloxacin), aminoglycosides (e.g., Gentamicin, Amikacin, Netilmicin), and Vancomycin. [, , , , , , , , , ]
Q8: What are the known mechanisms of resistance to Cefathiamidine?
A8: While the provided research doesn't delve deeply into resistance mechanisms, it highlights the emergence of bacterial resistance to Cefathiamidine. [] Further research is needed to elucidate specific resistance mechanisms.
Q9: Are there different formulations of Cefathiamidine available?
A9: Research mentions the availability of Cefathiamidine for injection. [, ] Studies have explored the stability and compatibility of Cefathiamidine for injection when mixed with other drugs like Gatifloxacin and Lornoxicam. [, ]
Q10: What is known about the stability of Cefathiamidine under different conditions?
A10: Studies have investigated the stability of Cefathiamidine formulations under different conditions, including compatibility with other drugs and storage stability. [, , ]
Q11: What approaches have been explored to enhance the stability and solubility of Cefathiamidine?
A11: Researchers have investigated novel crystal forms of Cefathiamidine, aiming to improve its stability and solubility. [, , ]
Q12: What analytical techniques are employed to quantify Cefathiamidine?
A12: High-performance liquid chromatography (HPLC) coupled with various detectors, including UV and mass spectrometry, is commonly employed for Cefathiamidine quantification. [, , ]
Q13: Have any studies identified impurities in Cefathiamidine?
A13: Research has focused on identifying impurities in Cefathiamidine using techniques like LC-MS. Degradation products like Deacetylcefathiamidine and Cefathiamidine lactone have been identified. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。